

Methyl 3-hydroxythiophene-2-carboxylate CAS number 5118-06-9

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Compound of Interest

Compound Name: Methyl 3-hydroxythiophene-2-carboxylate

Cat. No.: B147631

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An In-depth Technical Guide to **Methyl 3-hydroxythiophene-2-carboxylate** (CAS: 5118-06-9)

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Methyl 3-hydroxythiophene-2-carboxylate, identified by CAS number 5118-06-9, is a pivotal heterocyclic building block in the landscape of synthetic chemistry and drug discovery. As a substituted thiophene, a five-membered, sulfur-containing aromatic ring, it belongs to a class of compounds that are privileged pharmacophores in medicinal chemistry.^[1] The strategic placement of a hydroxyl group at the C3 position and a methyl ester at the C2 position imparts a unique reactivity profile, making it a valuable precursor for a diverse array of more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.

Core Physicochemical & Computational Properties

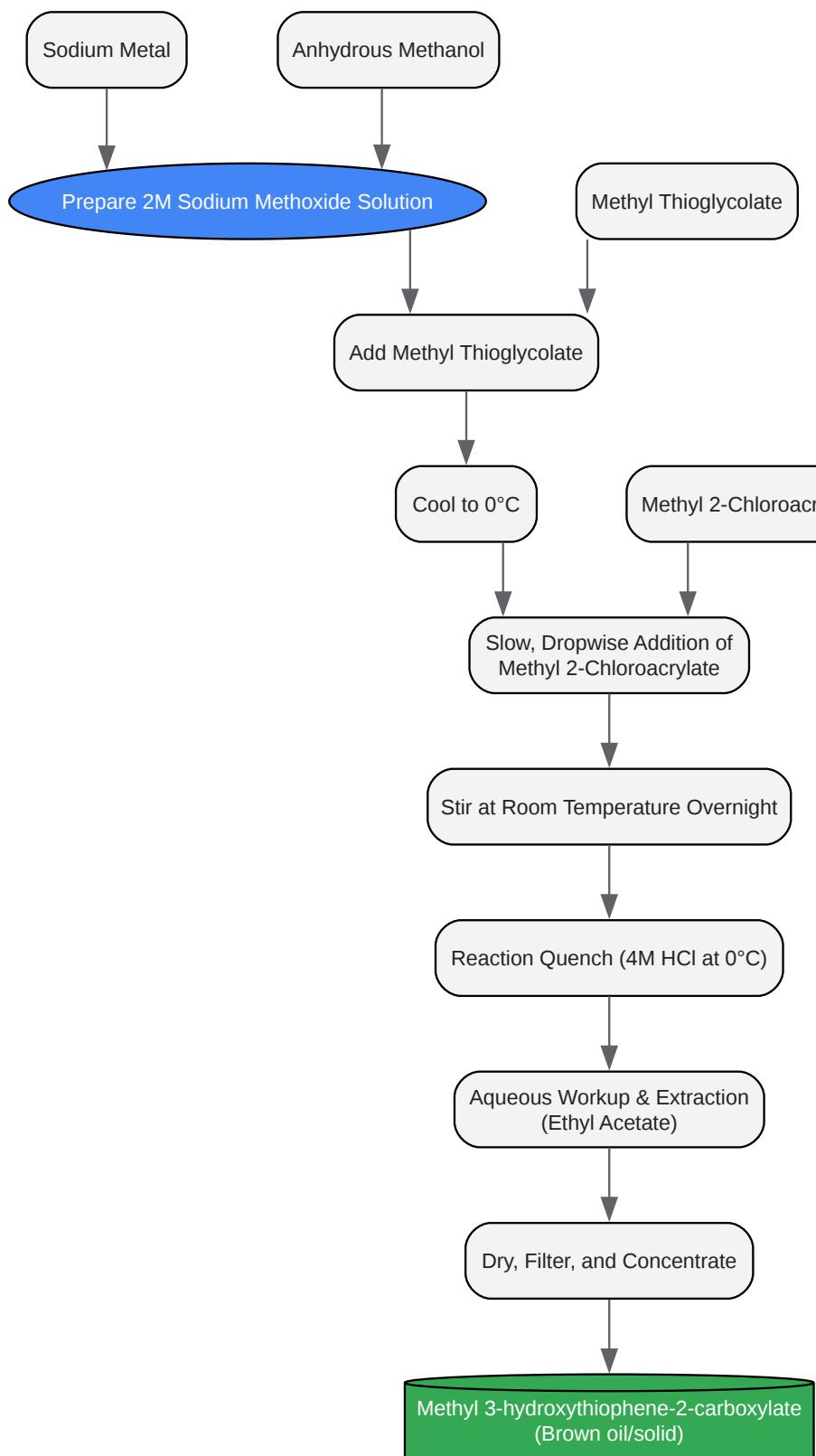
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. **Methyl 3-hydroxythiophene-2-carboxylate** is typically a white to light yellow crystalline powder.^{[2][3]} Key properties are summarized below for quick reference.

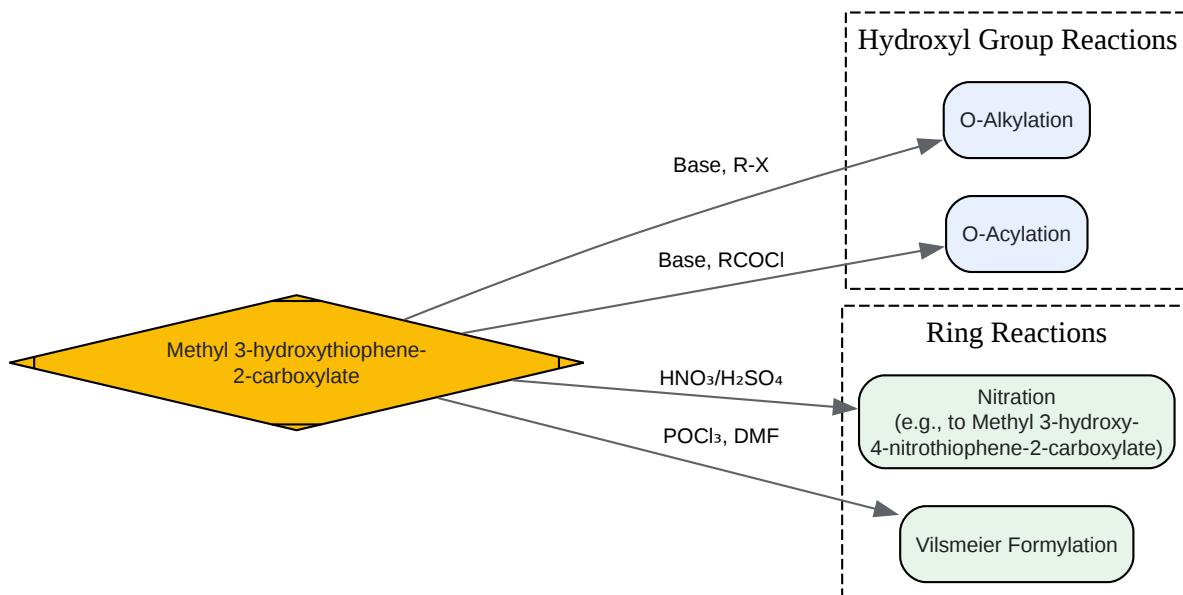
Property	Value	Source(s)
CAS Number	5118-06-9	[2] [4]
Molecular Formula	C ₆ H ₆ O ₃ S	[4]
Molecular Weight	158.18 g/mol	[4]
Appearance	White to light yellow crystal powder	[2] [3]
Melting Point	38-43 °C (lit.)	[2] [3]
Boiling Point	107-109 °C at 13 mmHg	[5] [6]
Flash Point	110 °C (230 °F) - closed cup	
Solubility	Slightly soluble in water	[2] [7]
Purity	Typically ≥95% or ≥97%	[4] [5]
SMILES	O=C(C1=C(O)C=CS1)OC	[4]
InChI Key	SEMVRXMFCHXUMD-UHFFFAOYSA-N	
Topological Polar Surface Area (TPSA)	46.53 Å ²	[4]
logP	1.2403	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	4	[4]
Rotatable Bonds	1	[4]

The Chemistry of Tautomerism: A Critical Insight

A defining characteristic of the 3-hydroxythiophene system is its existence in a solvent-dependent equilibrium between two tautomeric forms: the aromatic hydroxythiophene (enol) form and the non-aromatic thiophen-3(2H)-one (keto) form.[\[8\]](#) This tautomerism is a critical determinant of the molecule's reactivity, influencing its behavior in various chemical

transformations. While the hydroxy tautomer is often favored, the presence of the keto form opens up distinct reaction pathways.^[8]





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